(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one - 111821-58-0

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

Catalog Number: EVT-306358
CAS Number: 111821-58-0
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, also known as (-)-HA-966, is the (S)-(-) enantiomer of 3-amino-1-hydroxypyrrolidin-2-one (HA-966). HA-966 is a synthetic compound that has been extensively studied for its central nervous system (CNS) effects. [] It is classified as a glycine antagonist, meaning it interferes with the activity of glycine, an amino acid that acts as a neurotransmitter in the CNS. [, ]

In scientific research, (-)-HA-966 has played a crucial role in understanding the NMDA receptor complex, specifically the glycine modulatory site. [] While its racemic mixture and (+)-enantiomer have been explored for their anticonvulsant properties due to their glycine/NMDA receptor antagonism, (-)-HA-966 displays different effects. []

Synthesis Analysis
  • Resolution via Derivatives: The individual enantiomers of HA-966 can be obtained by resolving the racemic mixture through the formation of bis-Boc-L-Phe (Boc = t-butoxycarbonyl) derivatives. [] This method involves reacting racemic HA-966 with Boc-L-Phe anhydride to form diastereomeric derivatives, which can be separated and then deprotected to yield the individual enantiomers.
  • Synthesis from D- and L-Methionine: D- and L-methionine, naturally occurring amino acids, can be used as starting materials for the stereoselective synthesis of (-)-HA-966 and (+)-HA-966, respectively. [] This method involves a series of chemical transformations, including cyclization, oxidation, and deprotection steps, to achieve the desired enantiomer.
Molecular Structure Analysis

The chemical reactions involving (-)-HA-966 are primarily related to its synthesis and derivatization. [, ] Common reactions include:

  • Acylation: The amino group of (-)-HA-966 can be acylated with various acylating agents, such as Boc-L-Phe anhydride, to form derivatives for resolution or further synthetic modifications. []
  • Oxidation: The hydroxyl group can be oxidized to form a ketone derivative, potentially allowing for further functionalization. []
  • Deprotection: Protecting groups used during synthesis, such as the Boc group, need to be removed to obtain the final (-)-HA-966 molecule. []
Mechanism of Action

(-)-HA-966 acts primarily as a potent sedative and muscle relaxant, displaying gamma-butyrolactone-like effects. [] While it exhibits weak NMDA receptor antagonism, this activity does not appear to be the primary mechanism for its sedative properties. [] Studies suggest that (-)-HA-966 disrupts striatal dopaminergic mechanisms, similar to gamma-butyrolactone, leading to its sedative and muscle relaxant actions. []

Physical and Chemical Properties Analysis
  • Optical Rotation: As the (-)-enantiomer, it will rotate plane-polarized light to the left. []
Applications
  • Understanding the Glycine/NMDA Receptor Complex: (-)-HA-966 has been instrumental in studying the distinct effects of the enantiomers of HA-966 on the NMDA receptor complex and their pharmacological consequences. []
  • Investigating Sedative Mechanisms: Research using (-)-HA-966 has contributed to the understanding of the mechanisms underlying sedation and muscle relaxation, particularly those involving striatal dopaminergic pathways. []

(R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one

Compound Description: (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one, also known as (R)-(+)-HA-966, is the enantiomer of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one. It acts as a selective glycine/N-methyl-D-aspartate (NMDA) receptor antagonist. This antagonistic property contributes to its anticonvulsant activity in vivo.

Relevance: (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one is the enantiomer of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, meaning they share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, making them mirror images of each other.

(±)-3-Amino-1-hydroxypyrrolidin-2-one (HA-966)

Compound Description: (±)-3-Amino-1-hydroxypyrrolidin-2-one (HA-966) is a racemic mixture of both (R)-(+)- and (S)-(-) enantiomers of 3-Amino-1-hydroxypyrrolidin-2-one. It acts as an antagonist at the glycine allosteric site of the N-methyl-D-aspartate (NMDA) receptor ionophore complex.

Relevance: (±)-3-Amino-1-hydroxypyrrolidin-2-one is the racemic mixture containing both the (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one and its enantiomer, (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one.

3R-Amino-1-hydroxy-4R-methylpyrrolidin-2-one (L-687,414)

Compound Description: 3R-Amino-1-hydroxy-4R-methylpyrrolidin-2-one (L-687,414) is a potent glycine/N-methyl-D-aspartate (NMDA) receptor antagonist. This compound demonstrates improved activity compared to (±)-3-Amino-1-hydroxypyrrolidin-2-one (HA-966).

Relevance: 3R-Amino-1-hydroxy-4R-methylpyrrolidin-2-one (L-687,414) is structurally related to (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one as it shares the core pyrrolidin-2-one structure, differing only by the addition of a methyl group at the 4R position.

γ-Butyrolactone

Compound Description: γ-Butyrolactone is a sedative compound known to disrupt striatal dopaminergic mechanisms.

Relevance: γ-Butyrolactone is mentioned in the research in relation to (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one because the latter exhibits similar sedative and muscle relaxant effects. The researchers suggest that (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one might share a similar mechanism of action with γ-Butyrolactone, potentially disrupting striatal dopaminergic mechanisms.

D-Serine

Compound Description: D-Serine is a glycine-site agonist that acts on the NMDA receptor complex. ,

Relevance: D-Serine is studied in conjunction with (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one to investigate the involvement of glycine sites in mediating the effects of this compound. Experiments show that D-Serine can prevent the anticonvulsant and rate-suppressing effects of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, providing evidence for the compound's interaction with the glycine site of the NMDA receptor complex. ,

(-)-Baclofen

Compound Description: (-)-Baclofen is a selective agonist for γ-aminobutyric acid (GABA)B receptors.

Relevance: (-)-Baclofen is used in binding assays to assess whether the actions of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one are mediated through interaction with GABA receptors. The research found that neither (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one nor its enantiomer significantly displaced (-)-Baclofen, suggesting that the compound's effects are not primarily due to interaction with the baclofen binding site on GABA receptors.

7-Chlorokynurenic acid (7CKA)

Compound Description: 7-Chlorokynurenic acid (7CKA) is a glycine-site antagonist at the NMDA receptor. It exhibits neuroprotective effects against central hypoxia and ischemia, and also possesses anticonvulsant properties.

Relevance: 7-Chlorokynurenic acid (7CKA) is discussed alongside (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one in the context of compounds that antagonize the glycine site of the NMDA receptor. The similar pharmacological profiles of both compounds, including their neuroprotective and anticonvulsant effects, highlight their shared mechanism of action at the glycine site.

cis-4-Phosphonomethyl-2-piperidine carboxylic acid (CGS-19755)

Compound Description: cis-4-Phosphonomethyl-2-piperidine carboxylic acid (CGS-19755) is a competitive antagonist at the glutamate binding site of the NMDA receptor. This compound is known to have neuroprotective effects against central hypoxia and ischemia and also exhibits anticonvulsant effects.

Relevance: cis-4-Phosphonomethyl-2-piperidine carboxylic acid (CGS-19755) is included in the research to compare its effects on learning and performance with those of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one. The study aims to determine whether these compounds, despite targeting different sites on the NMDA receptor (CGS-19755 at the glutamate site and (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one at the glycine site), produce similar behavioral changes.

Dizocilpine (MK-801)

Compound Description: Dizocilpine, also known as MK-801, is a noncompetitive antagonist of the NMDA receptor. It acts by blocking the ion channel of the receptor, preventing the flow of ions and disrupting neuronal signaling. Dizocilpine exhibits neuroprotective effects and anticonvulsant activity.

Relevance: Dizocilpine, similar to CGS-19755, is included in the research to compare its effects on complex behavior with those of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one. Although it targets a different site on the NMDA receptor, (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one and Dizocilpine share certain pharmacological similarities, such as their anticonvulsant effects and potential involvement in learning and memory processes.

Phencyclidine (PCP)

Compound Description: Phencyclidine (PCP) is another noncompetitive antagonist of the NMDA receptor, similar to Dizocilpine. It blocks the ion channel of the receptor, disrupting NMDA receptor-mediated neuronal signaling. Phencyclidine exhibits neuroprotective effects and anticonvulsant activity.

Relevance: Phencyclidine's inclusion in the research alongside (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, CGS-19755, and Dizocilpine helps evaluate the effects of blocking the NMDA receptor through different mechanisms. Despite targeting different sites, all these compounds demonstrate some commonalities in their pharmacological profiles, including their anticonvulsant effects and impact on learning and memory. The research aims to understand the nuanced behavioral consequences of NMDA receptor antagonism through these diverse mechanisms.

Morphine

Compound Description: Morphine is a potent opioid analgesic that primarily acts on μ-opioid receptors in the central nervous system. It is used to manage severe pain and produces a range of effects, including analgesia, sedation, euphoria, and respiratory depression.

Relevance: Morphine serves as a comparison point in the research to differentiate the behavioral effects of (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one and other NMDA receptor antagonists from the effects of a classic opioid agonist. The research suggests that (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, while producing rate-suppressing effects similar to Morphine, might have a more pronounced impact on learning and acquisition processes.

Properties

CAS Number

111821-58-0

Product Name

(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one

IUPAC Name

(3S)-3-amino-1-hydroxypyrrolidin-2-one

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m0/s1

InChI Key

HCKUBNLZMKAEIN-VKHMYHEASA-N

SMILES

C1CN(C(=O)C1N)O

Synonyms

(S)-3-amino-1-hydroxypyrrolidin-2-one

Canonical SMILES

C1CN(C(=O)C1N)O

Isomeric SMILES

C1CN(C(=O)[C@H]1N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.